molecular formula C14H19N3O2 B2570288 isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate CAS No. 912890-76-7

isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate

Cat. No.: B2570288
CAS No.: 912890-76-7
M. Wt: 261.325
InChI Key: JCZUALCWEPFORF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate is a synthetic carbamate derivative featuring a benzoimidazole core linked to an isobutyl ester via an ethyl spacer. The benzoimidazole moiety is a privileged scaffold in medicinal chemistry due to its planar aromatic structure, which facilitates interactions with biological targets such as enzymes and receptors . This compound’s structural uniqueness lies in the isobutyl substituent, which may influence lipophilicity and pharmacokinetic properties relative to other carbamate derivatives.

Properties

IUPAC Name

2-methylpropyl N-[2-(1H-benzimidazol-2-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-10(2)9-19-14(18)15-8-7-13-16-11-5-3-4-6-12(11)17-13/h3-6,10H,7-9H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZUALCWEPFORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)NCCC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s antimicrobial or anticancer effects . The carbamate group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Carbamate Variations
  • tert-Butyl Derivatives: Tert-butyl carbamates, such as tert-butyl (8-((2-(4-(2-(5-(3,5-dimethylisoxazol-4-yl)-1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)ethyl)phenoxy)ethyl)amino)-8-oxooctyl)carbamate (P300-C7-NHBoc) , exhibit bulkier substituents. In contrast, the isobutyl group in the target compound offers a balance between lipophilicity and steric effects.
  • Ethyl Esters :
    Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate derivatives (e.g., thiophene or coumarin hybrids) lack the carbamate group, replacing it with ester or heterocyclic linkages. These modifications reduce hydrolytic stability but enhance diversity in biological targeting, as seen in antitumor activities .

Benzimidazole Substituents
  • Halogenated Derivatives: Compounds like 1-Benzhydryl-2-(3-bromophenyl)-1H-benzo[d]imidazole (48) incorporate halogen atoms (e.g., bromine) and aromatic substituents.
  • Piperazine/Piperidine Hybrids :
    UPCDC30250 (1-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-N-(2-(4-isopropylpiperazin-1-yl)ethyl)piperidin-4-amine) integrates nitrogen-rich heterocycles, enhancing solubility and enabling interactions with cationic binding pockets. The target compound’s carbamate lacks such polar groups, suggesting differences in target selectivity.

Pharmacological and Physicochemical Properties

Spectroscopic and Solubility Data
  • NMR Profiles :
    The 13C NMR carbonyl signal for carbamates typically appears at δ 155–171 ppm (e.g., δ 155.39 in P300-C7-NHBoc ), consistent with the target compound’s expected spectra. Isobutyl methyl groups would resonate near δ 10–11 ppm (cf. δ 10.92 in ).

Industrial and Commercial Relevance

  • Availability: While tert-butyl benzoimidazole carbamates are commercially available (e.g., 3-(2-(6-(Tert-Butyl)-1H-benzo[d]imidazol-2-yl)ethyl)cyclobutanone hydrochloride ), the isobutyl variant is less documented, suggesting niche applications or proprietary status.

Biological Activity

Isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate is a compound that features a benzimidazole moiety, which is significant in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • IUPAC Name : 2-methylpropyl N-[2-(1H-benzimidazol-2-yl)ethyl]carbamate
  • Molecular Formula : C14H19N3O2
  • CAS Number : 912890-76-7

The compound contains a benzimidazole core, which is known for its role in various pharmacological activities, including antimicrobial and anticancer effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • DNA Binding : The benzimidazole moiety can bind to DNA, leading to the inhibition of DNA replication and transcription.
  • Protein Interaction : It may also interact with proteins involved in cell signaling pathways, disrupting normal cellular functions.

These interactions can lead to various biological effects, including cytotoxicity against cancer cells and antimicrobial activity .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines:

Cell Line IC50 (µM)
MDA-MB-231 (Breast Cancer)4.98 - 14.65
HepG2 (Liver Cancer)2.43 - 7.84

In particular, the compound has been noted for its ability to induce apoptosis in cancer cells, as evidenced by increased caspase-3 activity and cell cycle arrest in the G2/M phase at specific concentrations .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Benzimidazole derivatives are generally known for their antibacterial and antifungal activities. This compound has been investigated for its ability to inhibit the growth of various pathogens, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

  • Synthesis and Evaluation : A study synthesized various benzimidazole derivatives and evaluated their cytotoxicity against different cancer cell lines. Compounds similar to this compound exhibited selective toxicity towards cancer cells over non-cancerous cells .
  • Molecular Modeling Studies : Molecular docking studies indicated that the compound could effectively bind to targets involved in cancer progression, suggesting a potential mechanism for its anticancer activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate?

  • Methodological Answer : The synthesis typically involves two stages: (1) Formation of the benzimidazole core via cyclization of o-phenylenediamine derivatives with carbonyl sources (e.g., aldehydes or formic acid) under acidic conditions. (2) Introduction of the carbamate group by reacting the ethylamine side chain with isobutyl chloroformate in the presence of a base (e.g., triethylamine). For example, Mn(IV) oxide in dichloromethane (DCM) at room temperature can achieve high yields (~85%) for benzimidazole intermediates . Adjusting solvent polarity and catalyst type (e.g., Ru complexes) may optimize step-specific efficiency .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H, ¹³C) to confirm the benzimidazole and carbamate moieties.
  • HPLC with UV detection (λmax ~301 nm for benzimidazole derivatives) to assess purity .
  • Mass spectrometry (ESI-MS) for molecular weight verification.
  • Elemental analysis to validate empirical formulas.
    Monitor reactions via TLC (silica gel, UV visualization) for real-time progress .

Q. What are the critical storage and handling considerations to ensure stability?

  • Methodological Answer : Store the compound in anhydrous acetonitrile or DMSO at -20°C to prevent hydrolysis of the carbamate group . Protect from light and moisture during handling. Use PPE (gloves, lab coat, goggles) due to potential skin/eye irritation risks . Conduct stability assays under accelerated conditions (e.g., 40°C/75% RH) to estimate shelf life .

Advanced Research Questions

Q. How can reaction yields be optimized for the carbamate-forming step under varying catalytic conditions?

  • Methodological Answer : Screen catalysts (e.g., DMAP, pyridine derivatives) and solvents (e.g., THF, DMF) to enhance nucleophilic attack on the chloroformate. For example, using a 1:1.2 molar ratio of ethylamine intermediate to isobutyl chloroformate in DCM with triethylamine as a base can minimize side reactions. Reaction monitoring via FT-IR (disappearance of N-H stretches) ensures completion .

Q. What strategies resolve contradictions between computational binding predictions and in-vitro assay results for this compound?

  • Methodological Answer :

  • Validate docking models (e.g., AutoDock Vina) with crystallographic data or mutagenesis studies to refine binding site assumptions .
  • Account for solvation effects and protonation states in molecular dynamics (MD) simulations.
  • Replicate in-vitro assays under varied conditions (e.g., pH, serum proteins) to identify confounding factors .

Q. How can researchers design structure-activity relationship (SAR) studies to improve target selectivity?

  • Methodological Answer :

  • Synthesize analogs with modifications to the benzimidazole substituents (e.g., halogens, methyl groups) and carbamate chain length.
  • Test inhibitory activity against related targets (e.g., EGFR vs. HER2) using kinase profiling assays .
  • Corrogate computational metrics (e.g., binding free energy, ligand efficiency) with experimental IC50 values .

Q. What in-silico tools are recommended for predicting ADMET properties of this compound?

  • Methodological Answer : Use SwissADME for bioavailability predictions (e.g., GI absorption, BBB permeability) and ProTox-II for toxicity profiling (e.g., hepatotoxicity, mutagenicity). Validate predictions with in-vitro assays:

  • CYP inhibition : Human liver microsomes + LC-MS/MS .
  • Plasma stability : Incubate compound in plasma (37°C) and quantify degradation via HPLC .

Data Contradiction Analysis

Q. How should conflicting data on cytotoxicity profiles across cell lines be addressed?

  • Methodological Answer :

  • Standardize assay conditions (e.g., cell passage number, seeding density, serum concentration).
  • Include positive controls (e.g., cisplatin for apoptosis) and normalize viability data to cell-type-specific growth rates.
  • Perform transcriptomic profiling to identify differential expression of target proteins or resistance mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.